2-(1-methyl-1H-indazol-3-yl)acetic acid is a chemical compound classified under the indazole derivatives, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. The molecular formula for this compound is CHNO, with a molecular weight of approximately 190.20 g/mol. Its systematic IUPAC name is 2-(1-methyl-1H-indazol-3-yl)acetic acid, and it is represented by the InChI code: InChI=1S/C10H10N2O2/c1-12-9-5-3-2-4-7(9)8(11-12)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) .
The compound is derived from indazole, a bicyclic heteroaromatic compound. Indazole derivatives are often studied for their pharmacological properties, including anti-inflammatory and anticancer activities. The synthesis and characterization of 2-(1-methyl-1H-indazol-3-yl)acetic acid have been documented in various scientific literature, indicating its relevance in organic chemistry and medicinal applications .
The synthesis of 2-(1-methyl-1H-indazol-3-yl)acetic acid can be achieved through several methods:
During synthesis, factors such as solvent choice, temperature, and reaction time significantly influence the yield and purity of the final product. For instance, longer-chain alcohols tend to reduce yields due to steric hindrance .
The molecular structure of 2-(1-methyl-1H-indazol-3-yl)acetic acid features an indazole ring system attached to an acetic acid moiety. The presence of the methyl group at the 1-position of the indazole contributes to its chemical properties and reactivity.
Key structural details include:
The chemical reactivity of 2-(1-methyl-1H-indazol-3-yl)acetic acid can be explored through various types of reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
2-(1-methyl-1H-indazol-3-yl)acetic acid typically appears as a white powder at room temperature. Its solubility profile may vary depending on the solvent used.
Key chemical properties include:
Safety data indicates that it carries a GHS07 warning label due to potential hazards associated with handling .
This compound has several potential applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2